molecular formula C23H22F2O2 B15292069 4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol

4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol

Cat. No.: B15292069
M. Wt: 368.4 g/mol
InChI Key: VBZSIRSHLJJINU-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol is a synthetic organic compound It is characterized by the presence of fluorine atoms and a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the core aromatic structure through Friedel-Crafts alkylation.

    Step 2: Introduction of fluorine atoms via electrophilic fluorination.

    Step 3: Attachment of the phenylmethoxypropyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of aromatic rings or functional groups.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds with similar fluorinated aromatic structures.

    Phenylmethoxypropyl derivatives: Compounds with similar side chains.

Uniqueness

The uniqueness of 4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol lies in its specific combination of functional groups and fluorine atoms, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H22F2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)-4-phenylmethoxybutan-1-ol

InChI

InChI=1S/C23H22F2O2/c24-21-11-7-19(8-12-21)23(26,20-9-13-22(25)14-10-20)15-4-16-27-17-18-5-2-1-3-6-18/h1-3,5-14,26H,4,15-17H2

InChI Key

VBZSIRSHLJJINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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